molecular formula C13H17N5O2S B2589887 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 874467-81-9

2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide

Cat. No.: B2589887
CAS No.: 874467-81-9
M. Wt: 307.37
InChI Key: RHFMGKRJMOGFFD-UHFFFAOYSA-N
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Description

2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C13H17N5O2S and its molecular weight is 307.37. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Potential

Research has explored the computational and pharmacological potentials of heterocyclic derivatives, highlighting their capacity for tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies underscore the importance of these compounds in developing therapeutic agents with potential applications in treating various diseases (Faheem, 2018).

Anticancer Activity

Investigations into the anticancer activity of metal ion complexes derived from tetrazole-triazole compounds have shown promising results against breast cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Ghani & Alabdali, 2022).

Glutaminase Inhibition

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated as glutaminase inhibitors. These analogs show potential in attenuating the growth of human lymphoma B cells, suggesting their utility in developing cancer treatments (Shukla et al., 2012).

Antimicrobial Activity

Synthesis of new thiazolidinone, thiazoline, and thiophene derivatives has been explored, with some compounds exhibiting promising antimicrobial activities. This research contributes to the discovery of new antimicrobial agents to combat resistant strains (Gouda et al., 2010).

Enzyme Inhibition

A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide compounds have been synthesized, demonstrating activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. This indicates their potential application in developing treatments for diseases associated with enzyme dysfunction (Rehman et al., 2013).

Pharmacophore Hybridization

Research on the design of drug-like small molecules through the pharmacophore hybridization approach has provided insights into developing anticancer agents. This includes studies on novel non-condensed pyrazoline-bearing hybrid molecules with promising in vitro anticancer activity (Yushyn et al., 2022).

Properties

IUPAC Name

2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c1-9(2)14-12(19)8-21-13-15-16-17-18(13)10-6-4-5-7-11(10)20-3/h4-7,9H,8H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFMGKRJMOGFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NN=NN1C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.